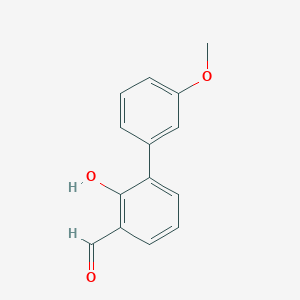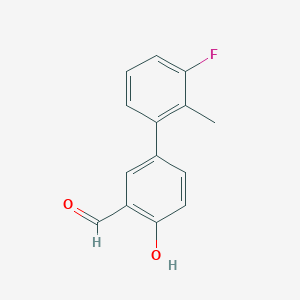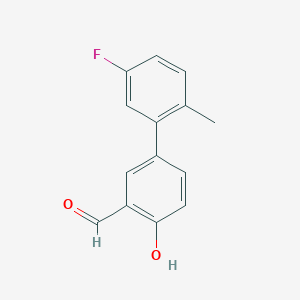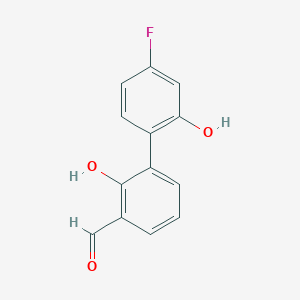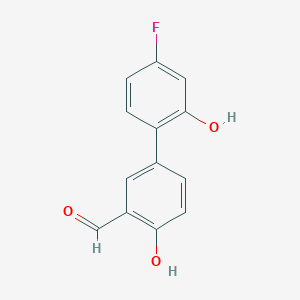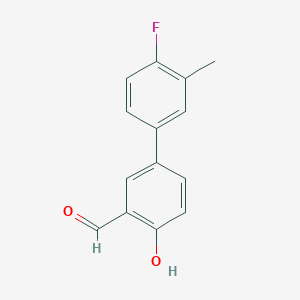
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol (6-FHPF) is a phenolic compound that has been studied for its potential applications in a variety of scientific fields. This compound is of particular interest due to its unique properties, such as its low toxicity, high solubility, and low volatility. This makes it a promising candidate for a range of applications, from drug development to industrial processes.
Applications De Recherche Scientifique
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has a variety of scientific applications. It has been used in the synthesis of several pharmaceutical compounds, including antibiotics, antifungal agents, and anti-inflammatory drugs. It has also been used in the synthesis of dyes, pigments, and other industrial chemicals. Additionally, 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in the synthesis of novel materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as a pro-drug, meaning it is converted to an active form by the body before it can exert its effects. This conversion is believed to involve the formation of an intermediate, which is then further metabolized to the active form. The active form of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is believed to act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to have antioxidant and anti-inflammatory properties. In animal studies, 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been shown to reduce inflammation, reduce oxidative stress, and improve insulin sensitivity. Additionally, it has been shown to have antimicrobial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% for laboratory experiments include its low toxicity, high solubility, and low volatility. Additionally, its relatively low cost makes it an attractive option for research purposes. However, there are also several limitations to its use in laboratory experiments. For example, 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not very stable and can easily degrade in the presence of light, heat, or oxygen. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%. It could be used in the development of new pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. Additionally, it could be used in the synthesis of novel materials, such as polymers and nanomaterials. Finally, it could be used in the development of new industrial chemicals, such as dyes, pigments, and other specialty chemicals.
Méthodes De Synthèse
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 3-fluoro-5-hydroxyphenol with formic acid in the presence of a catalyst. This reaction can be carried out either in an aqueous or organic solvent, or in a combination of both. The reaction is typically conducted at room temperature and the product is purified by crystallization. Other methods of synthesis include the reaction of 3-fluoro-5-hydroxyphenol with an aldehyde, such as formaldehyde, and the reaction of 3-fluoro-5-hydroxyphenol with a nitrile, such as acetonitrile.
Propriétés
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-4-9(5-11(16)6-10)12-3-1-2-8(7-15)13(12)17/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYYZFGJKNFLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)F)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685105 |
Source


|
| Record name | 3'-Fluoro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261976-24-2 |
Source


|
| Record name | 3'-Fluoro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

